5-Iodopyrazin-2-ol
Overview
Description
5-Iodopyrazin-2-ol: is an organic compound with the molecular formula C4H3IN2O . It is a derivative of pyrazine, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazin-2-ol typically involves the iodination of pyrazin-2-ol. One common method includes the reaction of pyrazin-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrazin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted pyrazin-2-ols
- Pyrazin-2-ones (from oxidation)
- Pyrazin-2-amines (from reduction) .
Scientific Research Applications
Chemistry: 5-Iodopyrazin-2-ol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazines .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in electronics and catalysis .
Mechanism of Action
The mechanism of action of 5-Iodopyrazin-2-ol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
- 5-Bromopyrazin-2-ol
- 5-Chloropyrazin-2-ol
- 5-Fluoropyrazin-2-ol
Comparison: 5-Iodopyrazin-2-ol is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This can lead to stronger halogen bonding interactions and potentially different biological activities. The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura coupling, compared to its bromine or chlorine analogs .
Properties
IUPAC Name |
5-iodo-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJAIRBRXDCYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261454-86-7 | |
Record name | 5-iodopyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.